molecular formula C12H28F6NP B084472 Tetrapropylammonium hexafluorophosphate CAS No. 12110-21-3

Tetrapropylammonium hexafluorophosphate

Cat. No.: B084472
CAS No.: 12110-21-3
M. Wt: 331.32 g/mol
InChI Key: GSYVZOSIIKEIBZ-UHFFFAOYSA-N
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Preparation Methods

Tetrapropylammonium hexafluorophosphate is typically synthesized through the reaction of tetrapropylammonium hydroxide with hexafluorophosphoric acid. The reaction is usually carried out in an organic solvent under controlled conditions to ensure the purity and yield of the product . The general reaction can be represented as follows:

[ \text{(C}_3\text{H}_7\text{)}_4\text{N}^+ \text{OH}^- + \text{HPF}_6 \rightarrow \text{(C}_3\text{H}_7\text{)}_4\text{N}^+ \text{PF}_6^- + \text{H}_2\text{O} ]

In industrial settings, the production of this compound may involve more sophisticated techniques to optimize the reaction conditions and scale up the process .

Chemical Reactions Analysis

Tetrapropylammonium hexafluorophosphate can undergo various chemical reactions, including:

Common reagents used in these reactions include metal salts and other ionic compounds. The major products formed depend on the specific reagents and conditions used in the reactions.

Mechanism of Action

The mechanism of action of tetrapropylammonium hexafluorophosphate depends on its specific application. In electrochemical studies, it acts as an electrolyte, facilitating the movement of ions in solution. In catalysis, it can stabilize reactive intermediates and enhance reaction rates . The molecular targets and pathways involved vary depending on the specific use of the compound.

Comparison with Similar Compounds

Tetrapropylammonium hexafluorophosphate can be compared with other quaternary ammonium salts, such as:

    Tetrabutylammonium hexafluorophosphate: Similar in structure but with butyl groups instead of propyl groups, offering different solubility and reactivity properties

Properties

IUPAC Name

tetrapropylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.F6P/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-7(2,3,4,5)6/h5-12H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYVZOSIIKEIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065247
Record name Tetrapropylammonium hexafluorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12110-21-3
Record name Tetrapropylammonium hexafluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12110-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, N,N,N-tripropyl-, hexafluorophosphate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012110213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N,N,N-tripropyl-, hexafluorophosphate(1-) (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrapropylammonium hexafluorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrapropylammonium hexafluorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrapropylammonium hexafluorophosphate
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Tetrapropylammonium hexafluorophosphate
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Tetrapropylammonium hexafluorophosphate
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Tetrapropylammonium hexafluorophosphate
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Tetrapropylammonium hexafluorophosphate
Reactant of Route 6
Tetrapropylammonium hexafluorophosphate

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